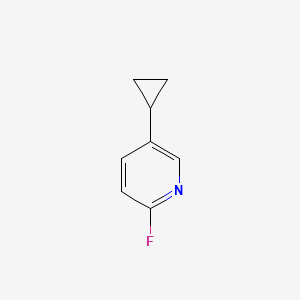

5-Cyclopropyl-2-fluoropyridine

Übersicht

Beschreibung

5-Cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H8FN . It is a pyridine derivative that contains a cyclopropyl ring and a fluorine atom.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The InChI code for this compound is1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 . The molecular weight of the compound is 137.15 g/mol . Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.15 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 122 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Synthesis

A study by Bouzard et al. (1992) explored the synthesis of a series of compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, for their potential antibacterial activities. This research indicated the influence of various substituents on antibacterial effectiveness, with the 5-methyl group demonstrating improved in vitro activity when combined with a 1-cyclopropyl appendage (Bouzard et al., 1992).

Medical Imaging Applications

Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography (PET), a medical imaging technique. They highlighted the application of these compounds in imaging, especially noting the stability of fluorine in the 3-fluoro and 5-fluoropyridine positions, which had not been previously exploited due to synthesis challenges (Carroll et al., 2007).

Herbicide Development

Johnson et al. (2015) reported on the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines, leading to the development of 4-amino-5-fluoropicolinates. This method allowed for the creation of previously inaccessible picolinic acids, which are of interest as potential herbicides (Johnson et al., 2015).

Photocatalytic Degradation Studies

Lin and Lin (2014) conducted studies on the photocatalytic oxidation of 5-fluorouracil in an aqueous environment. This research is relevant as it explores the degradation processes of fluoro-containing compounds, which can be critical in environmental management and drug disposal strategies (Lin & Lin, 2014).

NMR Studies in Drug Metabolism

Stevens et al. (1984) used nuclear magnetic resonance (NMR) to monitor the metabolism of 5-fluorouracil in tumors and liver, providing insights into the metabolic pathways and fate of fluorinated drugs in living organisms (Stevens et al., 1984).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Zukünftige Richtungen

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for the research and application of 5-Cyclopropyl-2-fluoropyridine.

Wirkmechanismus

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Cyclopropyl-2-fluoropyridine is related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in the formation of carbon–carbon bonds . The success of these reactions is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

It is known that the compound plays a role in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can influence a wide range of biochemical pathways depending on the specific compounds being synthesized.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. As a component in Suzuki–Miyaura cross-coupling reactions , it contributes to the formation of carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can potentially impact the action of this compound.

Biochemische Analyse

Biochemical Properties

5-Cyclopropyl-2-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances within the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes related to metabolic processes, leading to alterations in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular functions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of this compound on cellular function include alterations in metabolic activity and changes in cell viability, which are dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Studies have shown that there is a threshold effect, where the impact of this compound becomes more pronounced at higher concentrations. Additionally, prolonged exposure to high doses of this compound can result in adverse effects, such as cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that are further processed by the cell. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism. The presence of this compound can modulate the activity of metabolic enzymes, leading to changes in the rate of metabolic reactions and the production of metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within the cell can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKFKIIABQSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727547 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034467-80-5 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)